Intermediate Lipophilicity Between Trifluoro- and Pentafluoro-Propanoic Acids
The calculated log P (ALogP) of DFTPA is 1.31 , which is 0.29 units higher than that of 3,3,3‑trifluoropropanoic acid (log P = 1.02) and 1.46 units lower than that of pentafluoropropanoic acid (log P = 2.77) . This intermediate lipophilicity is often desirable for balancing membrane permeability and aqueous solubility in lead optimisation.
| Evidence Dimension | Calculated log P (ALogP) |
|---|---|
| Target Compound Data | ALogP = 1.31 |
| Comparator Or Baseline | 3,3,3‑Trifluoropropanoic acid: ALogP = 1.02; Pentafluoropropanoic acid: ALogP = 2.77 |
| Quantified Difference | DFTPA is +0.29 log P units vs. TFPA; –1.46 log P units vs. PPFA |
| Conditions | ALogP calculated by ChemSrc algorithm (consistent methodology across all three compounds) |
Why This Matters
Procurement decisions based on lipophilicity targets can be made without resorting to mixtures or custom blending; DFTPA inherently occupies a log P window that neither TFPA nor PFPA can provide alone.
